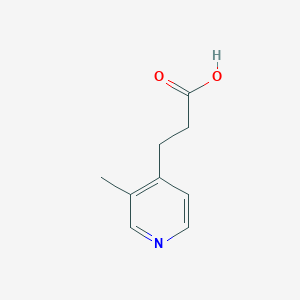
3-(3-Methylpyridin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylpyridin-4-yl)propanoic acid is a chemical compound with the molecular formula C9H11NO2 . It is commonly used as a ligand to make coordination polymers .
Molecular Structure Analysis
The molecular weight of this compound is 165.19 . The crystal structure of related compounds like 3-pyridinepropionic acid has been investigated .Scientific Research Applications
Quality Control in Pharmaceutical Ingredients
3-(3-Methylpyridin-4-yl)propanoic acid is explored in pharmaceutical contexts, particularly in quality control. A study emphasized its role in the development of new antibiotics due to its molecular similarity to fluoroquinolone antibiotics. This compound's analytical methods, including 13C NMR-spectroscopy, liquid chromatography-mass spectrometry (LC-MS/MS), UV-, and IR-spectroscopy, are critical for the quality control of active pharmaceutical ingredients (Zubkov et al., 2016).
Role in Synthesis Processes
The compound plays a significant role in various synthesis processes. For example, its derivatives were used in the improved synthesis of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, demonstrating its utility in simplifying operations and increasing yields in chemical reactions (Deng Yong, 2010).
Potential in Antibacterial and Anticonvulsant Applications
Research indicates potential applications in antibacterial and anticonvulsant activities. A study on the synthesis and biological activity of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivatives revealed significant antiproliferative effects against certain cancer cell lines, indicating potential for further exploration in medicinal chemistry (Božić et al., 2017).
Photochemical Stability in Polymer Matrices
In the field of material science, derivatives of this compound have been investigated for their photochemical stability and photostabilizing efficiency in polymer matrices. This research helps in understanding the behavior of such compounds under various environmental conditions, which is crucial for developing new materials and coatings (Danko et al., 2003).
Applications in Multicomponent Chemical Synthesis
Its role in facilitating multicomponent chemical synthesis is also significant. A study on the synthesis of substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates demonstrated how this compound can be effectively used in creating diverse chemical structures, highlighting its versatility in organic synthesis (Komogortsev et al., 2022).
Safety and Hazards
properties
IUPAC Name |
3-(3-methylpyridin-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-6-10-5-4-8(7)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLBNLVESBMHSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2413121.png)
![1,1-dimethyl-2-[(Z)-1-methylsulfanyl-2-nitroethenyl]hydrazine](/img/structure/B2413122.png)

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2413124.png)
![2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2413126.png)



![ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2413133.png)



![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2413142.png)